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PF-04217903 exerts its effects by potently and selectively inhibiting c-Met, a receptor tyrosine kinase

critical in tumor growth, invasion, and metastasis [1].

Binding Mode: The compound binds directly to the kinase domain of c-Met, as confirmed by X-ray

crystallography (PDB ID: 3ZXZ) [2]. It acts as an ATP-competitive inhibitor, preventing the kinase from
utilizing ATP and thus blocking its enzymatic activity [1] [3].

Exquisite Selectivity: PF-04217903 was characterized as one of the most selective c-Met inhibitors
known at the time of its study. It demonstrated more than 1,000-fold selectivity for c-Met compared to

a panel of over 150 to 208 other kinases [1] [4] [3]. This high specificity was intended to minimize off-
target effects.

Functional Consequences: By inhibiting c-Met, PF-04217903 blocks downstream signaling
pathways (such as PI3K/AKT and ERK/MAPK), leading to the suppression of tumor cell

proliferation, survival, migration, and invasion [5] [1] [4]. It also exhibited antiangiogenic
properties, meaning it could inhibit the formation of new blood vessels that tumors need to grow [1].

The following diagram illustrates the mechanism of action of PF-04217903 and its functional consequences

on tumor cells.
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PF-04217903 inhibits c-Met signaling, disrupting key tumorigenic processes.

Quantitative Biological & Pharmacological Data
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The tables below consolidate key quantitative data from preclinical studies, providing a clear summary of the

compound's potency and efficacy for research purposes.

Table 1: In Vitro Activity of PF-04217903

Assay Type Cell Line/System Phenotypic Outcome
Potency
(IC50/Ki)

Citation

Kinase Binding Human c-Met
Enzyme

Ki 4.8 nM [4]

Cellular c-Met
Phosphorylation

A549 (NSCLC) Inhibition of HGF-induced
autophosphorylation

4 nM [3]

Cell Proliferation GTL-16 (Gastric Ca.) Inhibition of Proliferation 12 nM [4]

Cell Proliferation H1993 (NSCLC) Inhibition of Proliferation 30 nM [4]

Apoptosis Induction GTL-16 (Gastric Ca.) Induction of Apoptosis 31 nM [4]

Cell

Migration/Invasion

NCI-H441 (Lung

Ca.), HT29 (Colon
Ca.)

Inhibition of

Migration/Invasion

7 - 12.5 nM [4]

Table 2: In Vivo Efficacy of PF-04217903

Animal Model Dosing Regimen Key Findings Citation

GTL-16 Xenograft
(c-Met amplified)

1-30 mg/kg, p.o.,
daily for 16 days

Dose-dependent tumor growth inhibition,
correlated with reduced c-Met phosphorylation.

[4]

U87MG Xenograft 5-50 mg/kg, p.o.,
once daily for 3

days

Dose-dependent inhibition of c-Met, Gab-1,
Erk1/2, and AKT phosphorylation; induced

apoptosis (cleaved caspase-3).

[4]

U87MG Xenograft - Strong induction of phospho-PDGFRβ,

suggesting a potential resistance mechanism.

[1]
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Animal Model Dosing Regimen Key Findings Citation

B16F1, EL4, LLC
tumor models

45 mg/kg, p.o. Combined with sunitinib, significantly inhibited
tumor growth in sunitinib-resistant models.

[3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are detailed methodologies

for key experiments.

Cellular c-Met Phosphorylation ELISA (from [3])

This protocol measures the inhibition of c-Met phosphorylation in cells, a direct indicator of compound

activity.

Cell Seeding: Seed A549 cells (which express wild-type c-Met) in 96-well plates in growth medium
and culture overnight.

Serum Starvation: Replace the growth medium with serum-free medium containing 0.04% BSA.
Compound Treatment: Add serial dilutions of PF-04217903 to each well. Incubate the cells at 37°C

for 1 hour.
HGF Stimulation: Add 40 ng/mL of Hepatocyte Growth Factor (HGF) to the cells for 20 minutes to

activate c-Met.
Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM sodium orthovanadate (a

phosphatase inhibitor). Generate protein lysates using an appropriate lysis buffer.
ELISA Detection:

Use ELISA plates coated with capture antibodies specific for c-Met.
Incubate the plates with the protein lysates at 4°C overnight.

Wash the plates thoroughly with 1% Tween 20 in PBS.
Add an HRP-conjugated anti-phosphotyrosine antibody (e.g., HRP-PY20) for detection.

Signal Development and Analysis: Add TMB peroxidase substrate to develop a colorimetric
reaction. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The IC50 value

is calculated from the concentration-response curve.

In Vivo Efficacy Study in Xenograft Models (from [4])
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This describes a typical in vivo experiment to evaluate tumor growth inhibition.

Animal and Model Preparation: Use female immunodeficient nu/nu mice. Subcutaneously implant
them with tumor cells (e.g., GTL-16 gastric carcinoma cells) to form xenografts.

Dosing Formulation: The compound was typically formulated for oral administration.
Dosing and Schedule: Administer PF-04217903 orally (p.o.) at defined doses (e.g., 1, 3, 10, 30

mg/kg) daily for a set period (e.g., 16 days).
Tumor Monitoring: Measure tumor volumes regularly throughout the study.

Biomarker Analysis: At the end of the study, analyze tumor samples via western blot or
immunohistochemistry to assess pharmacodynamic effects, such as levels of phosphorylated c-Met

(p-Met) and downstream markers.

Clinical Trial Status and Research Use

A Phase I clinical trial (NCT00706355, Protocol #08-157) was conducted to evaluate the safety,

pharmacokinetics, and pharmacodynamics of PF-04217903 in patients with advanced, refractory solid

tumors [5]. The trial, sponsored by Pfizer, has been completed and the drug is no longer enrolling patients

[5]. According to drug development databases, PF-04217903 was discontinued after Phase I [6]. It is now

exclusively used as a research tool and is available for purchase from biochemical suppliers for in vitro and

in vivo non-clinical research [4] [3] [7].

Key Research Insights

PF-04217903 played a significant role in understanding c-Met biology, revealing several critical insights:

Potential Resistance Mechanism: In a U87MG xenograft model, treatment with PF-04217903
strongly induced phospho-PDGFRβ levels [1]. This suggests a potential "oncogene switching"
mechanism, where the tumor bypasses c-Met inhibition by activating another signaling pathway,

which could limit the efficacy of c-Met monotherapy.
Combination Therapy Rationale: Research showed that the antitumor efficacy of PF-04217903
could be enhanced through rational combinations. For example, in an HT29 colon carcinoma model,
combining PF-04217903 with inhibition of the RON kinase led to significantly enhanced tumor growth

inhibition (77%) compared to either agent alone [1]. Similarly, it showed synergistic effects with
sunitinib in overcoming resistance in certain models [3].

Mutation Sensitivity: The inhibitor's potency is susceptible to specific mutations in the c-Met kinase
domain. While it effectively inhibits wild-type c-Met and variants like H1094R and T1010I, it shows no
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activity against the Y1230C mutant (IC50 >10 µM) [3]. This highlights the importance of genotyping

tumors for c-Met mutations when considering this class of inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Sensitivity of selected human tumor models to PF- ... [pubmed.ncbi.nlm.nih.gov]

2. 3ZXZ: X-ray Structure of PF-04217903 bound to the kinase ... [rcsb.org]

3. PF-04217903 | c-Met inhibitor | Mechanism | Concentration [selleckchem.com]

4. PF-04217903 | c-Met/HGFR Inhibitor [medchemexpress.com]

5. A Phase I Safety, Pharmacokinetic and Pharmacodynamic ... [dana-farber.org]

6. PF-04217903 - Drug Targets, Indications, Patents [synapse.patsnap.com]

7. PF-04217903 (PF-4217903) | CAS 956905-27-4 [abmole.com]

To cite this document: Smolecule. [Mechanism of Action & Selectivity]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b005768#what-is-pf-04217903]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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